
5,5-Difluoro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-1,3-dioxane is a fluorinated organic compound with the molecular formula C4H6F2O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms and two fluorine atoms at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1,3-dioxane typically involves the fluorination of 1,3-dioxane derivatives. One common method is the electrophilic fluorination using fluorine gas (F2) in the presence of a solvent like acetonitrile. The reaction is often catalyzed by Brønsted or Lewis acids, which help in the polarization of the F-F bond, facilitating the substitution of hydrogen atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of reagents and conditions can vary based on the desired purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Difluoro-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
5,5-Difluoro-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in enzyme activity, protein interactions, and cellular pathways .
Comparación Con Compuestos Similares
1,3-Dioxane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-1,3-dioxacyclohexane: Similar structure but different ring size, affecting its chemical properties.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and applications.
Uniqueness: 5,5-Difluoro-1,3-dioxane stands out due to its fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and potential for use in various applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
36301-44-7 |
|---|---|
Fórmula molecular |
C4H6F2O2 |
Peso molecular |
124.09 g/mol |
Nombre IUPAC |
5,5-difluoro-1,3-dioxane |
InChI |
InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |
Clave InChI |
PXPPNGDOJBTCIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


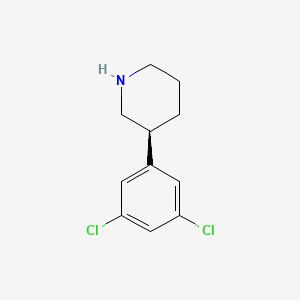
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
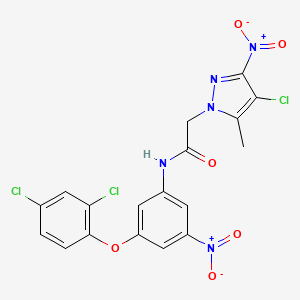
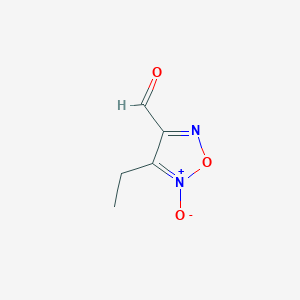
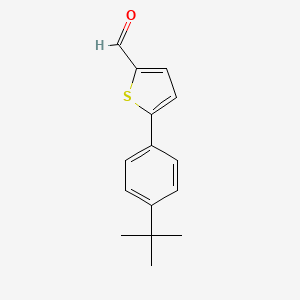
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
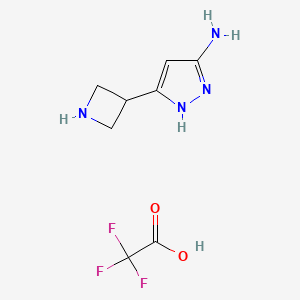
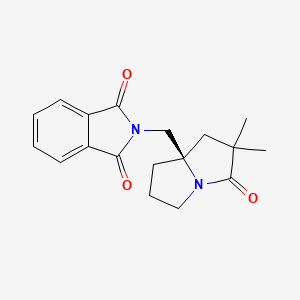
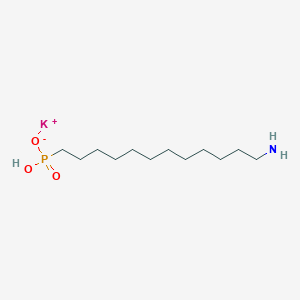
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)


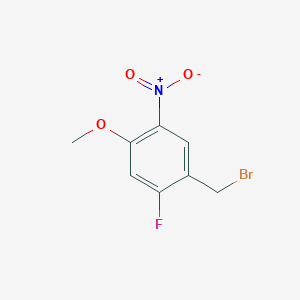
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
